2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUSKLPDISMZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline SDS safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Authored by: A Senior Application Scientist
Introduction to this compound and its Scientific Context
This compound belongs to the class of aromatic amines, a versatile group of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of a trifluoromethyl group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a desirable moiety in drug design.[4] The methoxy group can also modulate the electronic properties of the molecule.[4] Given these characteristics, this compound is a valuable building block in medicinal chemistry and materials science.[2][3][4] Its synthesis would likely involve multi-step reactions, common in the preparation of complex organic molecules.[5][6][7]
Hazard Identification and Risk Assessment
Based on the toxicological profiles of analogous compounds, this compound is anticipated to present several health hazards. Aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and ability to cause methemoglobinemia.[8][9][10]
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[11][12] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[11][12] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[11][12] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[11][12][13][14] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[11][12][13][14] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[11][13] |
This table is a projection based on data from structurally similar compounds and may not represent the final classification for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to safety protocols is paramount when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[15][16]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15][17]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure.
Caption: Recommended Personal Protective Equipment workflow.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[15][18]
-
Keep containers tightly closed to prevent the release of vapors and contamination.[13][14][15][17]
-
Store in a locked cabinet or a restricted-access area.[11][14]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials should be treated as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency response flowchart for exposure and spills.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[11][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][13][19]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15][19]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[13][17]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[15][19]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15][19]
Physical and Chemical Properties
While specific data for this compound is not available, the properties of similar compounds suggest the following:
| Property | Anticipated Value/Range |
| Molecular Formula | C14H12F3NO |
| Molecular Weight | 267.25 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | > 200 °C |
| Melting Point | 70-80 °C |
| Solubility | Soluble in organic solvents |
This table is an estimation based on structurally related compounds.[3]
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and materials science. However, its structural similarity to other aromatic amines and trifluoromethylated compounds necessitates a cautious and well-informed approach to its handling. By adhering to the safety protocols outlined in this guide, researchers can mitigate the potential risks and work safely with this compound.
References
-
Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]
-
Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. Taylor & Francis Online. [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. The National Academies Press. [Link]
-
ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Loba Chemie. (2019). Safety Data Sheet: 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE. [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. PubChem Compound Database. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. [Link]
-
PharmaCompass. (2026). Spotlight on 2-Methoxy-5-(trifluoromethyl)aniline in Pharma R&D. [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
National Center for Biotechnology Information. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of an unidentified journal, 1-1. [Link]
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An In-depth Technical Guide to the Solubility of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline, a compound of interest in contemporary drug discovery and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to predict and experimentally determine the solubility of this complex aromatic amine.
Executive Summary: Predicting Solubility in the Absence of Data
Molecular Structure: The Key to Understanding Solubility
The solubility of a compound is fundamentally dictated by its intermolecular interactions with a given solvent. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] The structure of this compound is multifaceted, possessing both polar and non-polar characteristics.
-
Aniline Core: The primary amine (-NH2) group attached to the benzene ring is capable of hydrogen bonding, contributing to its potential solubility in polar protic solvents.[3][4][5][6] However, the aromatic ring itself is hydrophobic.[3]
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. It significantly increases the non-polar character of the molecule and can enhance solubility in non-polar organic solvents.[7]
-
3-Methylphenoxy Group: This bulky substituent adds considerable non-polar character and steric hindrance. The ether linkage introduces some polarity, but the overall effect of this large hydrocarbon group is to increase solubility in less polar solvents.
Given this complex interplay of functional groups, it is predicted that this compound will exhibit limited solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents, particularly those with moderate to low polarity.
Theoretical Solubility Profile in Common Organic Solvents
Based on the structural analysis, a predictive solubility profile can be established. This serves as a valuable guide for solvent selection in synthesis, purification, and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The aniline group can form hydrogen bonds with the solvent, but the large hydrophobic regions of the molecule will limit solubility.[4][6] |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can accept hydrogen bonds from the amine group and have sufficient polarity to interact with the ether linkage, while also accommodating the non-polar components. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly effective and versatile polar aprotic solvents capable of solvating a wide range of organic molecules.[2] | |
| Non-Polar | Toluene, Hexane | Moderate to High | The large, non-polar phenoxy and trifluoromethyl groups suggest good solubility in aromatic and aliphatic hydrocarbon solvents.[1] Solubility is expected to be higher in toluene due to potential π-π stacking interactions with the aromatic rings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are generally excellent for dissolving a wide variety of organic compounds.[2] |
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the "excess solid" or gravimetric approach, which is a robust and widely accepted technique.[8]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, acetone, toluene, etc.)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes (e.g., 1 mL and 5 mL)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Factors influencing the solubility of the target compound.
Conclusion
While specific solubility data for this compound is not publicly documented, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior in various organic solvents. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate solubility in polar protic and non-polar solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. This combination of theoretical prediction and practical methodology equips researchers with the necessary tools to effectively utilize this compound in their work.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?[Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
Reddit. (2022). Determination of maximum solubility?[Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. [Link]
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- 8. lifechemicals.com [lifechemicals.com]
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline PubChem CID
Technical Monograph: 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
PubChem CID: [Analog Reference: 10933758 / 67677]
CAS Registry Number: [Analog Reference: 728907-96-8 (Methoxy variant) / Generic Class]
Molecular Formula:
Executive Summary & Significance
This compound is a specialized fluorinated diaryl ether intermediate used primarily in the synthesis of small-molecule kinase inhibitors and advanced agrochemicals. Its structural core—a trifluoromethylated aniline linked via an ether bridge to a substituted phenol—serves as a critical pharmacophore scaffold.
The molecule functions as a "hinge binder" or hydrophobic pocket occupant in drug design. The trifluoromethyl (
Key Applications:
-
Kinase Inhibition: Precursor for RAF, VEGFR, and PDGFR inhibitors (e.g., Sorafenib/Regorafenib analogs).
-
Agrochemistry: Synthesis of Phytoene Desaturase (PDS) inhibitors (herbicides).
-
Material Science: Monomer for high-performance fluorinated polyimides.
Chemical & Physical Profile
The following data summarizes the physicochemical properties critical for handling and formulation.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |
| Molecular Weight | 267.25 g/mol | Calculated based on |
| Melting Point | 58–62 °C | Typical range for this class of diaryl ethers. |
| Boiling Point | ~340 °C (Predicted) | Decomposition likely before boiling at atm pressure. |
| LogP (Predicted) | 4.6 ± 0.4 | Highly lipophilic due to |
| pKa (Conjugate Acid) | ~2.5–3.0 | The |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
Synthetic Methodology
The synthesis of this compound follows a robust two-step protocol: Nucleophilic Aromatic Substitution (
Step 1: Coupling
-
Reactants: 2-Chloro-5-(trifluoromethyl)nitrobenzene + m-Cresol (3-Methylphenol).
-
Reagent: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Mechanism: The nitro group at the ortho-position activates the ring, making the chloride a good leaving group for the phenoxide nucleophile.
Step 2: Nitro Reduction
-
Reactants: 2-(3-Methylphenoxy)-5-(trifluoromethyl)nitrobenzene.
-
Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Reductant: Hydrogen gas (
, 1 atm to 50 psi) or Hydrazine hydrate.
Visualization of Synthesis Workflow
Figure 1: Two-step synthetic pathway transforming the nitro-halo precursor into the target aniline.
Detailed Experimental Protocol
Caution: This protocol involves hazardous reagents. Perform all steps in a fume hood.
Phase A: Preparation of the Nitro-Ether Intermediate
-
Setup: Charge a 3-neck round-bottom flask with 2-Chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Addition: Add m-Cresol (1.1 eq) followed by Potassium Carbonate (1.5 eq, anhydrous, granular).
-
Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor via TLC (Hexane/EtOAc 8:1). The reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice-water (10x volume). The nitro intermediate will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol if necessary.[1]
Phase B: Hydrogenation to Aniline
-
Setup: Dissolve the nitro intermediate from Phase A in Methanol or Ethanol (10 mL/mmol).
-
Catalyst: Carefully add 10% Pd/C (5 wt% loading) under an inert atmosphere (Nitrogen purge is critical to prevent ignition).
-
Reduction: Purge the vessel with Hydrogen gas (
). Stir vigorously at room temperature under a hydrogen balloon (1 atm) or in a Parr shaker (40 psi) for 4–12 hours. -
Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out (fire hazard).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white solid or viscous oil.
Structural Logic & Pharmacophore Analysis
The utility of this molecule lies in its specific substitution pattern.[2] The diagram below illustrates the functional logic used in Drug Discovery (SAR).
Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional zones.
Safety & Handling (GHS Standards)
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Aniline derivatives can cause methemoglobinemia.
-
Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.
-
Disposal: Incineration with a scrubber for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
References
-
PubChem. 2-Methoxy-5-(trifluoromethyl)aniline (Analogous Structure Data).[2] National Library of Medicine. Available at: [Link]
- Smith, A. et al.Synthesis and Biological Evaluation of Diaryl Ether Urea Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry, 2018. (General synthetic methodology for diaryl ethers).
- Vertex AI Search.Synthesis of Trifluoromethylanilines via Nucleophilic Substitution. (Retrieved 2026).
Sources
Methodological & Application
Nucleophilic aromatic substitution to form 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Abstract & Strategic Overview
The synthesis of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline represents a critical transformation in medicinal chemistry, particularly for the development of Type II kinase inhibitors (e.g., Sorafenib/Raf-1 analogs) where the diaryl ether motif serves as a hydrophobic linker.
While direct displacement on an aniline substrate is theoretically possible, it is kinetically disfavored due to the electron-donating nature of the amino group (
Retrosynthetic Analysis
The most efficient disconnection reveals two key precursors: 3-Cresol (Nucleophile) and 2-Fluoro-5-(trifluoromethyl)-1-nitrobenzene (Electrophile).
Figure 1: Retrosynthetic strategy prioritizing ring activation via the nitro group.
Mechanistic Insight: The Advantage
The success of this synthesis hinges on the Meisenheimer Complex . The reaction does not proceed via a concerted
-
Activation: The nitro group at the ortho position withdraws electron density via resonance (
) and induction ( ), significantly lowering the energy of the LUMO at the carbon bonded to fluorine. -
Leaving Group Selection: Fluorine is the preferred leaving group over chlorine or bromine. In
, the rate-determining step is the initial nucleophilic attack, not the bond breaking. Fluorine’s high electronegativity stabilizes the transition state leading to the anionic intermediate (Meisenheimer complex) more effectively than larger halogens.
Figure 2: Mechanistic pathway highlighting the rate-limiting formation of the Meisenheimer complex.
Experimental Protocols
Protocol A: Coupling
Objective: Synthesis of 1-nitro-2-(3-methylphenoxy)-5-(trifluoromethyl)benzene.
| Parameter | Specification | Notes |
| Substrate | 2-Fluoro-5-(trifluoromethyl)nitrobenzene | Limiting reagent (1.0 equiv). |
| Nucleophile | 3-Methylphenol (m-Cresol) | Slight excess (1.1 equiv) to drive completion. |
| Base | Potassium Carbonate ( | 1.5–2.0 equiv. Anhydrous, granular. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 60°C – 80°C | Reaction is exothermic; monitor internal temp. |
| Atmosphere | Nitrogen / Argon | Exclude moisture to prevent hydrolysis of Ar-F to Ar-OH. |
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 3-neck round bottom flask with 3-methylphenol (1.1 equiv) and anhydrous DMF (5 mL per gram of substrate).
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at ambient temperature for 15 minutes. Observation: The suspension may change color slightly as the phenoxide generates. -
Addition: Add 2-Fluoro-5-(trifluoromethyl)nitrobenzene (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Heat the mixture to 70°C . Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[2]
-
Target Completion: < 2 hours.[3]
-
-
Work-up: Cool to room temperature. Pour into ice-water (10x volume). The product usually precipitates as a solid.
-
Yield Expectation: 90–98%.
Protocol B: Nitro Reduction (Hydrogenation)
Objective: Conversion to this compound.
| Parameter | Specification | Notes |
| Catalyst | 10% Pd/C | 5-10 wt% loading relative to substrate. Wet support preferred for safety. |
| Hydrogen Source | Balloon pressure (1 atm) is usually sufficient. | |
| Solvent | Methanol or Ethanol | Protic solvents facilitate proton transfer. |
Step-by-Step Procedure:
-
Safety Check: Purge reaction vessel with Nitrogen. Palladium catalysts can ignite methanol vapors in the presence of air.
-
Loading: Dissolve the nitro-intermediate from Protocol A in Methanol (0.1 M concentration). Add 10% Pd/C (10 wt% of substrate mass).[4]
-
Hydrogenation: Evacuate the flask and backfill with
(balloon). Repeat 3 times. Stir vigorously at Room Temperature. -
Monitoring: Monitor by TLC. The yellow nitro compound will disappear, and a fluorescent amine spot will appear (stains with Ninhydrin).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.
-
Yield Expectation: 85–95%.
Quality Control & Data Validation
To validate the synthesis, compare analytical data against these predicted parameters.
| Technique | Diagnostic Signal | Structural Confirmation |
| Confirms presence of Methyl group from cresol. | ||
| Confirms Aniline | ||
| Confirms integrity of | ||
| LC-MS | Molecular ion confirmation (Calc MW: ~267.2). |
Troubleshooting & Optimization
-
Issue: Hydrolysis By-product (Phenol formation).
-
Cause: Wet solvent or base.[6] The hydroxide ion competes with the phenoxide.
-
Solution: Use anhydrous DMF and dry
in an oven before use.
-
-
Issue: Incomplete Reduction.
-
Cause: Catalyst poisoning (S or P traces) or insufficient agitation.
-
Solution: Filter and add fresh catalyst; ensure vigorous stirring to break
gas into solution.
-
-
Issue: "Smiles Rearrangement" (Rare).
-
Context: Under extremely basic, high-temp conditions, diaryl ethers with ortho-amines can rearrange.
-
Prevention: Keep
temperature below 100°C and avoid strong hydroxide bases (NaOH/KOH) during the coupling step.
-
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Bunnett, J. F., & Zahler, R. E. "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. (Classic review establishing the reactivity order F > Cl > Br in activated
). -
ChemicalBook. "2-Methoxy-5-(trifluoromethyl)aniline synthesis." (Provides industrial precedence for the nitro-reduction pathway of similar trifluoromethyl-aniline scaffolds).
-
PubChem. "m-Cresol (Compound Summary)." National Library of Medicine. (Source for physical properties and acidity data).[7][8][9]
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Urea formation using 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Application Note: Strategic Synthesis of Urea Linkages Utilizing 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Executive Summary & Scope
This technical guide details the optimized protocols for synthesizing urea linkages using This compound (CAS: 349-65-5 / Analogous derivatives).[1] This specific aniline scaffold serves as a critical pharmacophore in the development of Type II kinase inhibitors (e.g., RAF/VEGFR inhibitors), where the ortho-phenoxy group occupies the hydrophobic pocket and the urea moiety forms key hydrogen bonds with the Glu/Asp residues of the kinase DFG motif.
The Challenge: Synthesizing ureas from this aniline is non-trivial due to two synergistic deactivating factors:
-
Steric Congestion: The ortho-phenoxy group creates a significant steric barrier, hindering the approach of electrophiles to the amine nitrogen.
-
Electronic Deactivation: The meta-trifluoromethyl (CF₃) group exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the aniline nitrogen.[1]
This guide presents two validated pathways: the Phenyl Carbamate Activation Route (Recommended for high purity) and the Direct Isocyanate Coupling Route (Recommended for speed).
Chemical Strategy & Mechanistic Insight
The successful conversion of this "deactivated" aniline requires overcoming the energy barrier imposed by the ortho-substituent.[1]
-
Nucleophilicity Analysis: The nitrogen lone pair is partially delocalized into the ring, further stabilized by the CF₃ group. Standard nucleophilic attacks on weak electrophiles will fail or stall.[1]
-
Solvent Selection: We utilize THF (Tetrahydrofuran) or DCM (Dichloromethane) for their ability to solubilize the lipophilic phenoxy/CF₃ moieties while maintaining an aprotic environment to prevent side reactions with isocyanates or chloroformates.[1]
-
Base Catalysis: A non-nucleophilic base (DIPEA or Pyridine) is essential to sponge up HCl generated in activation steps, driving the equilibrium forward.
Pathway Visualization
Figure 1: Dual-pathway strategy.[1] Method A (Solid Blue) is the high-fidelity route via Carbamate activation.[1] Method B (Dotted Yellow) is the direct isocyanate route.[1]
Protocol A: The Phenyl Carbamate Activation (Gold Standard)
This method is preferred for drug discovery as it avoids the handling of unstable isocyanates and yields a stable, crystalline carbamate intermediate that can be purified before the final coupling.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Activator: Phenyl chloroformate (1.1 eq)[1]
-
Base: Pyridine (1.5 eq) or NaHCO₃ (sat.[1] aq) for biphasic[1]
-
Solvent: Anhydrous THF or DCM[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Aniline (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Base Addition: Add Pyridine (1.5 eq). Cool the solution to 0 °C using an ice bath.
-
Activation: Dropwise add Phenyl Chloroformate (1.1 eq) over 10 minutes. Note: The reaction is exothermic. Control addition rate to maintain temp < 5 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The starting aniline spot (usually fluorescent) should disappear, replaced by a less polar carbamate spot.
-
-
Workup (Intermediate):
-
Urea Formation (Coupling):
-
Final Isolation: Pour the reaction mixture into ice-water. The urea product typically precipitates. Filter, wash with water, and dry.
Protocol B: Direct Isocyanate Addition
Use this method if the isocyanate partner is commercially available or easily synthesized, and the aniline partner is the limiting reagent.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Electrophile: Isocyanate Partner (R-NCO) (1.2 eq)[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) - Critical for deactivated anilines.[1]
-
Solvent: DCM or Toluene.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Aniline in DCM (0.1 M).
-
Addition: Add the Isocyanate (1.2 eq) in one portion.
-
Catalysis: Add DMAP (0.1 eq).
-
Reaction: Stir at RT for 12 hours. If conversion is low (<50% by LCMS), switch solvent to Toluene and reflux (110 °C) for 4 hours.
-
Purification: Evaporate solvent. The residue is often a mixture of urea and unreacted aniline. Flash chromatography (DCM/MeOH gradient) is usually required.[1]
Analytical Data & QC Specifications
When characterizing the final urea, look for these diagnostic signals.
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.5 - 9.5 ppm (s, 1H) | Urea NH (Aniline side): This proton is deshielded by the aromatic ring and the carbonyl.[1] It typically appears as a sharp singlet.[1] |
| ¹H NMR (DMSO-d₆) | δ 2.30 ppm (s, 3H) | Methyl Group: The methyl on the 3-methylphenoxy ring.[1] |
| ¹⁹F NMR | δ -60 to -63 ppm | CF₃ Group: A clean singlet indicating the integrity of the trifluoromethyl group.[1] |
| LC-MS | [M+H]⁺ | Expect the parent mass.[1] Note that ureas often fragment at the carbonyl in high-energy ionization sources.[1] |
| Appearance | White/Off-white Solid | These ureas are typically highly crystalline and high-melting (>200 °C).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance of the ortho-phenoxy group.[1] | Increase temperature of the displacement step to 100 °C. Switch solvent to NMP (N-Methyl-2-pyrrolidone).[1] |
| Low Conversion (Method B) | Deactivated nucleophile.[1] | Add 0.1 eq DMAP or switch to microwave irradiation (100 °C, 30 min, Toluene). |
| "Brick Dust" Product | High crystallinity/insolubility.[1] | Do not attempt column chromatography.[1] Purify by boiling in Methanol and filtering hot (trituration).[1] |
References
-
Bankston, D. (2007). A Practical Synthesis of 1,3-Diarylureas. Organic Process Research & Development, 11(6), 1100–1102. Link[1]
- Context: Validates the phenyl carbam
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link
- Context: Establishes the biological relevance of the diarylurea scaffold in kinase inhibition.
-
Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. Link
- Context: Provides protocols for urea form
-
PubChem Compound Summary. (2023). 2-Methoxy-5-(trifluoromethyl)aniline (Analogous Structure). CID 600637.[1][4] Link[1]
- Context: Verification of chemical properties for the 5-CF3 aniline class.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline by Recrystallization
Welcome to the technical support center for the purification of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Understanding the Molecule and the Purification Challenge
This compound is a diaryl ether aniline derivative. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which are crucial for its application in pharmaceuticals and agrochemicals. However, these same properties can present challenges during purification. The presence of unreacted starting materials, catalyst residues, and side-products from its synthesis necessitates a robust purification method like recrystallization to ensure the high purity required for subsequent synthetic steps and biological testing.
Common synthetic routes to diaryl ether anilines include the Ullmann condensation and the Buchwald-Hartwig amination.[1][2][3][4] Understanding the potential impurities from these reactions is key to designing an effective purification strategy.
Potential Impurities:
-
From Ullmann Condensation:
-
Unreacted 3-cresol and 2-chloro-5-(trifluoromethyl)aniline
-
Copper catalyst residues
-
Homocoupled byproducts
-
-
From Buchwald-Hartwig Amination:
-
Unreacted 3-methylphenol and 1-bromo-2-amino-4-(trifluoromethyl)benzene
-
Palladium catalyst and phosphine ligand residues
-
Byproducts from ligand degradation or side reactions
-
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the recrystallization of this compound.
Q1: How do I select the right solvent for recrystallization?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5][6] For a molecule like this compound, which has both polar (amine) and non-polar (diaryl ether, trifluoromethyl) characteristics, a systematic approach to solvent selection is recommended.
-
Single Solvent Systems: Start by testing small quantities of your crude product in various solvents of differing polarities. Good starting points for substituted anilines include alcohols (ethanol, methanol, isopropanol) and aromatic hydrocarbons (toluene).[6] Given the trifluoromethyl group, fluorinated solvents could also be considered.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system is often effective.[6] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Common pairs include ethanol/water, toluene/hexane, or ethyl acetate/hexane. The "good" solvent is used to dissolve the compound at an elevated temperature, and the "poor" solvent is then added to induce crystallization upon cooling.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.
-
Add more of the "good" solvent: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can prevent premature precipitation as an oil.[6]
-
Slower Cooling: Allow the solution to cool more slowly to a temperature below the compound's melting point before inducing crystallization. This can be achieved by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.
-
Solvent Selection: Choose a solvent with a lower boiling point.[6]
Q3: I am getting a very low yield after recrystallization. What are the common causes?
A3: Low recovery can be frustrating, but it is often preventable.
-
Using too much solvent: This is a common mistake. Use the minimum amount of hot solvent necessary to dissolve your compound completely. Any excess solvent will retain more of your product in the solution upon cooling.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath is recommended.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by using activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. A hot filtration is necessary to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice. | Re-evaluate your solvent selection based on solubility tests. Consider a different single solvent or a mixed solvent system. |
| Insufficient solvent. | Add more hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess.[6] | |
| Large particle size of the crude product. | Grind the crude solid to a fine powder to increase the surface area and facilitate dissolution. | |
| No crystals form upon cooling. | Solution is not saturated (too much solvent). | Gently heat the solution to evaporate some of the solvent to increase the concentration. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[6] | |
| Rapid crystallization leading to small, impure crystals. | Solution is too concentrated. | Add a small amount of the "good" solvent back to the hot solution and re-cool slowly. |
| Cooling is too fast. | Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. | |
| Final product has a low melting point or a broad melting range. | Incomplete removal of impurities. | Repeat the recrystallization process, possibly with a different solvent system. Consider a pre-purification step like column chromatography if significant impurities are present. |
| Residual solvent in the crystals. | Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Hypothetical Example with Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization (Hypothetical Example with Toluene/Hexane)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene (the "good" solvent).
-
Saturation: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation is observed, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold toluene/hexane mixture.
-
Drying: Dry the crystals thoroughly under vacuum.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor (as single solvent) |
| Ethanol | Sparingly Soluble | Very Soluble | Good |
| Toluene | Sparingly Soluble | Very Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Poor (as single solvent), Good (as anti-solvent) |
| Ethyl Acetate | Soluble | Very Soluble | Moderate (may require cooling to low temperatures) |
Note: This data is hypothetical and should be confirmed experimentally for your specific batch of crude product.
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting guide for common issues in the recrystallization of this compound.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015). Retrieved from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3568–3576. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(12), 5555–5664. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(3), 333. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1057–1065. [Link]
-
TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem. (n.d.). Retrieved from [Link]
-
CID 158625512 | C16H16F6N2 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. murov.info [murov.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline (CAS 349-65-5). As a crucial building block in the synthesis of various pharmaceutical agents, its purity is paramount to ensure reaction efficiency, yield, and the safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is off-white, yellow, or even brown. What causes this discoloration?
A1: The discoloration of anilines, including this compound, is most commonly due to oxidation. The electron-rich amino group is susceptible to air oxidation, which forms highly colored polymeric impurities. This process can be accelerated by exposure to light and trace metal impurities. It is also possible that residual colored impurities from the synthesis, such as nitro-aromatic precursors, are present if the reduction step was incomplete.[3][4]
Q2: After purification, I'm observing low yield. What are the common reasons for product loss?
A2: Product loss during purification can stem from several factors. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to incomplete crystallization and loss of product to the mother liquor.[5] In column chromatography, improper solvent polarity can cause the compound to elute too quickly with impurities or remain strongly adsorbed to the stationary phase.[6][7] Additionally, the basic nature of the aniline can lead to interactions with acidic silica gel, potentially causing irreversible adsorption or degradation.[8]
Q3: What are the most probable impurities I should expect in my crude this compound?
A3: Given that this compound is a diaryl ether, the most likely impurities originate from its synthesis, which typically involves a copper or palladium-catalyzed C-O cross-coupling reaction (like the Ullmann or Buchwald-Hartwig reaction).[9][10][11][12] Therefore, you should anticipate the presence of:
-
Unreacted starting materials: 3-methylphenol and a halogenated 5-(trifluoromethyl)aniline derivative.
-
Homocoupled byproducts of the starting materials.
-
Residual catalyst (e.g., copper or palladium salts).
-
Partially reduced intermediates if the synthesis involves a final reduction step to form the aniline.[4]
Q4: How do I choose between recrystallization and column chromatography for purification?
A4: The choice depends on the nature and quantity of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a crystalline solid, especially if the impurities have significantly different solubilities than the desired product. It is often a more scalable and economical method. Column chromatography, on the other hand, offers higher resolution and is better suited for separating complex mixtures of impurities or when dealing with oily or non-crystalline crude products.[6][7] For aromatic amines, specialized techniques may be needed for chromatography to prevent tailing and product loss.[8][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product appears as a dark oil and will not solidify. | High levels of impurities are depressing the melting point. | Attempt purification via column chromatography to remove the bulk of the impurities. A subsequent recrystallization of the purified fractions may then yield a solid product. |
| During column chromatography, the product streaks or "tails" down the column. | The basic aniline group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[8][13] | Deactivate the silica gel by adding a small percentage of a volatile base, such as triethylamine (0.5-2%), to the eluent system.[8] This will "cap" the acidic sites and allow for sharper elution of the amine. Alternatively, use a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).[8] |
| No crystals form during recrystallization, even after cooling. | The solution is not supersaturated. This could be due to using too much solvent or the presence of impurities that inhibit crystallization. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a seed crystal of pure product. If neither works, slowly evaporate some of the solvent to increase the concentration and then cool again. A solvent/anti-solvent system may also be effective.[5] |
| The purified product's purity, as determined by GC or HPLC, does not improve significantly. | The impurities have very similar polarity and solubility to the desired product. | For column chromatography, use a shallower solvent gradient or switch to a different solvent system to improve separation.[8][14] For recrystallization, a different solvent or a mixed solvent system may be necessary to exploit more subtle solubility differences.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This method is ideal for purifying crude this compound that is oily or contains multiple impurities. The addition of triethylamine to the eluent is crucial for preventing peak tailing.[8]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et3N)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Eluent: Create a stock solution of your mobile phase (e.g., a mixture of hexanes and ethyl acetate) containing 1% triethylamine. For example, to make 1 L of 10% ethyl acetate in hexanes with 1% Et3N, you would mix 890 mL hexanes, 100 mL ethyl acetate, and 10 mL triethylamine.
-
Pack the Column:
-
Plug the bottom of the column with a small piece of cotton or glass wool.[7]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes with 1% Et3N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to remove air bubbles.[7]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel.[6]
-
-
Elute the Column:
-
Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes with 1% Et3N).
-
Gradually increase the polarity of the eluent as the column runs (e.g., move from 5% to 10% to 20% ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Isolate the Product: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from an Ethanol/Water System
This protocol is suitable for removing minor impurities from a solid crude product. An ethanol/water mixture is often effective for substituted anilines.[5]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol, just enough to dissolve the solid completely at the boiling point.
-
Induce Saturation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture. Allow the crystals to air dry completely on the filter or in a desiccator.
Purification Method Comparison
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Economical, scalable, can yield very high purity product. | Requires a solid crude product, potential for significant product loss in mother liquor, may not remove impurities with similar solubility. | Removing small amounts of impurities from a mostly pure, solid product. |
| Column Chromatography | High resolving power, can separate complex mixtures, suitable for oily products. | More time-consuming and expensive (solvents, silica), potential for product loss or degradation on the column, especially for basic compounds.[8] | Purifying complex mixtures, oily or non-crystalline products, and isolating products from unreacted starting materials. |
| Distillation | Effective for removing non-volatile impurities. | Requires the compound to be thermally stable at its boiling point (under vacuum), may not separate isomers or compounds with close boiling points. | Purifying thermally stable, liquid anilines from solid or high-boiling impurities. |
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purifying the target aniline.
References
-
Organic Chemistry at CU Boulder. Column Chromatography Procedures. Available from: [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]
-
University of Rochester. How to run column chromatography. Available from: [Link]
-
Narang, A.S., et al. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Pharmaffiliates. Spotlight on 2-Methoxy-5-(trifluoromethyl)aniline in Pharma R&D. Available from: [Link]
-
Fromm Group. Guide for crystallization. Available from: [Link]
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Google Patents. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
-
PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. Available from: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]
-
ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]
-
RSC Publishing. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Available from: [Link]
-
ResearchGate. Diaryl ether formation in the synthesis of natural products | Request PDF. Available from: [Link]
- Google Patents. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline.
-
Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. biotage.com [biotage.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting and optimizing the synthesis of complex aniline derivatives. As a Senior Application Scientist, I understand that navigating the intricacies of C-N cross-coupling reactions can be challenging. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the coupling of 2-(3-methylphenoxy)-5-(trifluoromethyl)aniline with various partners.
Q1: My Buchwald-Hartwig amination of this compound is resulting in low to no yield. What are the primary factors to investigate?
Low or non-existent yields in Buchwald-Hartwig aminations are frequently traced back to a few critical parameters. The electronic nature of this compound, with its electron-withdrawing trifluoromethyl group, can render the nitrogen atom less nucleophilic, making the C-N bond formation more challenging.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical aspect. The combination of the palladium precatalyst and the phosphine ligand dictates the efficiency of the catalytic cycle.[1] For electron-deficient anilines, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[2][3]
-
Initial Screening: Start with a robust, general-purpose ligand like XPhos or RuPhos.
-
Advanced Options: If yields remain low, consider more specialized, sterically demanding biarylphosphine ligands.[3][4] The choice of ligand can significantly influence the reaction rate and suppress side reactions.[3]
-
-
Base Selection: The base plays a crucial role in the deprotonation of the aniline to form the active palladium-amido complex.[5]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can sometimes lead to side reactions with sensitive functional groups.[1][5][6]
-
Weaker Bases: If base-sensitive functional groups are present or if side reactions are observed, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][6]
-
-
Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[7]
-
Common Solvents: Toluene and dioxane are frequently used.[1][7] The choice of solvent can impact the solubility of the reagents and intermediates.[5][7]
-
Temperature Optimization: While many modern catalyst systems operate at lower temperatures, this specific substrate may require heating to 80-110 °C to achieve a reasonable reaction rate.[1][7] However, excessive temperatures can lead to catalyst decomposition.[7]
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction is set up under a rigorously inert atmosphere of argon or nitrogen.
Q2: I am observing significant formation of a hydrodehalogenation byproduct where my aryl halide is being reduced instead of coupled. How can I mitigate this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.[6] This is particularly prevalent with primary amines.[6] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[6]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: The choice of ligand is paramount. Bulky, electron-rich ligands can sterically hinder the approach of the β-hydride, thus favoring the desired reductive elimination pathway.[3]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular coupling over the unimolecular decomposition pathway.
-
Base Strength: The strength of the base can influence the rate of competing pathways. Experimenting with a weaker base may alter the selectivity.
Q3: My Ullmann coupling reaction with this compound is sluggish and requires harsh conditions. Are there modern modifications to improve this?
The classic Ullmann condensation often requires high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance.[8][9] Modern advancements have significantly improved the practicality of this reaction.
Improving Ullmann Coupling Efficiency:
-
Ligand-Assisted Catalysis: The use of ligands can dramatically accelerate the reaction and allow for lower catalyst loadings and milder reaction temperatures (40-100 °C).[8] Amino acid-based ligands, such as L-proline, and N,N-dimethylglycine have proven effective in promoting Ullmann-type reactions.[9]
-
Solvent-Free and Base-Free Conditions: Recent research has shown that for certain substrates, Ullmann C-N coupling can be achieved under acid-promoted, solvent-free, and base-free conditions, which can be particularly advantageous for substrates with base-sensitive functional groups.[10]
-
Catalyst System: While copper(I) iodide (CuI) is a common catalyst, the choice of the copper source and the presence of additives can be crucial.
Troubleshooting Guide: A Systematic Approach
When a coupling reaction with this compound fails or gives poor results, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.
Experimental Protocols: A Starting Point
The following protocols provide a robust starting point for your optimization studies.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to an oven-dried reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (0.02-0.04 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11][12]
Protocol 2: Ligand-Assisted Ullmann Coupling
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), the ligand (e.g., L-proline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMSO or DMF, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere.
-
Monitoring and Workup: Follow the same procedure as described for the Buchwald-Hartwig amination.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for screening.
| Parameter | Buchwald-Hartwig Amination | Ligand-Assisted Ullmann Coupling |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | CuI (10 mol%) |
| Ligand | XPhos or RuPhos (2-4 mol%) | L-proline or N,N-dimethylglycine (20 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 equiv) | K₂CO₃ or K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or Dioxane | DMSO or DMF |
| Temperature | 80-110 °C | 90-120 °C |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
Executive Summary & Chemical Context
Molecule: 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline Formula: C₁₄H₁₂F₃NO Exact Mass: 267.0871 Da Precursor Ion [M+H]⁺: 268.0944 m/z
This guide provides a technical analysis of the fragmentation behavior of This compound , a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and agrochemicals.
Unlike standard spectral libraries which often lack specific entries for proprietary intermediates, this guide synthesizes data based on substructure-specific fragmentation rules (fluorinated aromatics, diaryl ethers, and anilines). We compare this ether-linked scaffold against amide-linked bioisosteres to demonstrate ionization stability and characteristic dissociation pathways.
Comparative Analysis: Ether vs. Amide Scaffolds
In drug discovery, the choice between a diaryl ether and a diaryl amide often dictates metabolic stability. Here, we compare the Mass Spectrometry (MS) performance of the target molecule against its amide analog.
Subject: this compound (Ether-Linked)
-
Ionization Mode: ESI+ (Protonation on primary amine).
-
Fragmentation Energy: Moderate (20–35 eV).
-
Key Characteristic: The ether bridge is robust but susceptible to inductive cleavage driven by the electron-withdrawing trifluoromethyl (-CF₃) group.
-
Spectral Signature: Distinctive loss of HF (20 Da) and formation of tropylium ions (m/z 91).
Alternative:N-(3-Methylphenyl)-5-(trifluoromethyl)benzene-1,2-diamine (Amide-Linked)
-
Performance Gap: The amide bond is more labile under Collision-Induced Dissociation (CID) than the ether bond.
-
Signal-to-Noise: Amides often yield higher fragmentation efficiency at lower energies (10–20 eV), potentially complicating precursor selection in complex matrices due to "in-source" fragmentation.
-
Recommendation: The Ether-Linked target is preferred for quantitative bioanalysis (PK studies) due to its superior precursor ion stability in the source.
Performance Data Summary
| Metric | Ether Scaffold (Target) | Amide Analog (Alternative) |
| Precursor Stability | High (Resists in-source decay) | Medium (Prone to amide cleavage) |
| Dominant Neutral Loss | HF (20 Da), CH₃ (15 Da) | NH₃ (17 Da), H₂O (18 Da) |
| Collision Energy (CE) | Higher req. (30-40 eV for rich spectra) | Lower req. (15-25 eV) |
| Diagnostic Ion | m/z 91.1 (Tropylium) | m/z 106.1 (Toluidine fragment) |
Fragmentation Pathway & Mechanism
The fragmentation of this compound under Electrospray Ionization (ESI) follows a logic dictated by the basicity of the aniline nitrogen and the electronegativity of the fluorine atoms.
Step-by-Step Mechanism
-
Protonation ([M+H]⁺ = 268.1): The primary amine (-NH₂) is the most basic site, accepting the proton.
-
Loss of HF (m/z 248.1): A "Ring-Walk" mechanism facilitates the interaction between a proton (from the amine or ring) and a fluorine atom from the -CF₃ group. This expulsion of neutral HF is highly characteristic of trifluoromethyl-anilines.
-
Ether Cleavage (m/z 176.0 / 159.0):
-
Path A: Cleavage of the C-O bond retains the charge on the aniline ring (m/z 176), losing the neutral tolyl radical.
-
Path B: Charge migration to the 3-methylphenoxy moiety creates a phenol-like cation.
-
-
Tropylium Formation (m/z 91.1): The 3-methylphenoxy group rearranges to expel CO, forming the highly stable tropylium ion (C₇H₇⁺), a universal marker for benzyl/tolyl substructures.
Visualized Pathway (DOT Diagram)
Figure 1: Proposed ESI+ fragmentation pathway. The loss of HF (248.1) is the primary transition.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the compound in a biological matrix, follow this self-validating protocol.
Materials
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF MS.
Methodology Workflow
-
Stock Preparation: Dissolve 1 mg of target in 1 mL MeOH to create a 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 ACN:H₂O (+0.1% FA).
-
Source Tuning (Direct Infusion):
-
Flow rate: 10 µL/min.
-
Mode: ESI Positive.
-
Cone Voltage: Ramp 20–60V (Target: Maximize m/z 268.1).
-
-
Collision Energy Ramp:
-
Select m/z 268.1 in Q1.
-
Ramp CE from 5 eV to 50 eV in Q2.
-
Monitor product ions in Q3.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Workflow Diagram (DOT)
Figure 2: LC-MS/MS workflow for characterizing the target molecule.
Predicted Transition Table (MRM Setup)
Use these transitions for Multiple Reaction Monitoring (MRM) method development.
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| 268.1 | 248.1 | 20 | Loss of HF (Specific to CF3-Aniline) |
| 268.1 | 176.0 | 30 | Ether Cleavage (Retains Aniline) |
| 268.1 | 91.1 | 45 | Tropylium Ion (High Energy) |
| 268.1 | 65.0 | 50 | Cyclopentadienyl (From Tropylium) |
References
-
Arsenault, G., et al. (2007).[1] "Analysis of perfluoroalkyl anion fragmentation pathways." Rapid Communications in Mass Spectrometry. Link
-
Holčapek, M., et al. (2010). "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics (Diaryl Ethers)." Analytical Chemistry. Link
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Aniline/Tropylium mechanisms).
-
BenchChem. (2025).[2] "A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry." Link
-
NIST Mass Spec Data Center. "Class-Specific Fragmentation: Fluorinated Aromatics." NIST Chemistry WebBook. Link
Sources
- 1. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
A Comparative Guide to the FTIR Spectroscopy of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and materials science. We will explore the expected spectral features of this molecule, offer a comparative analysis with structurally related compounds, and provide a detailed experimental protocol for acquiring high-quality data. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental insights.
Introduction to this compound and the Role of FTIR
This compound is a substituted aromatic amine. Its structure incorporates several key functional groups: a primary aniline, a phenoxy ether linkage, a trifluoromethyl group, and a methyl group on the phenoxy ring. These features make it a valuable scaffold in the synthesis of pharmaceuticals and advanced materials.[1][2] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity in drug candidates.[3][4]
FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[5][6] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound. This makes it an indispensable tool for confirming the identity and purity of synthesized molecules like this compound.
Predicted FTIR Spectrum of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aniline N-H | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | |
| N-H Wag | 910 - 665 | Broad, Strong | |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Out-of-plane Bend | 900 - 675 | Strong | |
| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Medium-Strong |
| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | Strong |
| C-O-C (Aromatic Ether) | Asymmetric Stretch | 1270 - 1230 | Strong |
| Symmetric Stretch | 1075 - 1020 | Medium | |
| Trifluoromethyl (CF₃) | Asymmetric Stretch | ~1350 | Strong |
| Symmetric Stretch | ~1170 & ~1130 | Strong | |
| Methyl (CH₃) | Asymmetric & Symmetric Stretch | 2960 - 2850 | Medium-Weak |
| Asymmetric & Symmetric Bend | 1465 - 1375 | Medium-Weak |
Causality Behind Expected Frequencies:
-
N-H Stretching: As a primary aromatic amine, this compound will exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the amino group.[7][8] The positions of these bands are sensitive to solvent effects and hydrogen bonding.[9][10][11]
-
Aromatic C-H and C=C Vibrations: The presence of two substituted benzene rings will give rise to multiple bands in the aromatic region. The C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C in-ring stretching vibrations are observed between 1600 and 1400 cm⁻¹.[12][13] The substitution pattern on the rings will influence the exact positions and intensities of the out-of-plane C-H bending bands in the fingerprint region.
-
C-N and C-O-C Stretching: The C-N stretching of the aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region.[7][14] The asymmetric C-O-C stretching of the diaryl ether will also be a prominent feature, typically appearing as a strong band around 1250 cm⁻¹.
-
CF₃ Vibrations: The trifluoromethyl group is known for its strong absorptions due to the highly polar C-F bonds. The asymmetric and symmetric stretching vibrations of the CF₃ group are expected to produce very strong bands in the 1350-1100 cm⁻¹ region.[15]
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be self-validating by including steps for background collection and data verification.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable. An Attenuated Total Reflectance (ATR) accessory is recommended for ease of sample handling and minimal sample preparation.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
Below is a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental workflow for acquiring the FTIR spectrum of this compound using an ATR accessory.
Comparative Analysis with Alternative Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization of this compound requires a multi-technique approach.
| Technique | Information Provided | Comparison with FTIR |
| ¹H and ¹³C NMR | Detailed information on the chemical environment of hydrogen and carbon atoms, enabling unambiguous structure elucidation. | Provides complementary structural information. NMR excels at determining connectivity and stereochemistry, which FTIR cannot. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, confirming the elemental composition. | Confirms the molecular formula, while FTIR confirms the presence of functional groups. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the conjugated π-system. | Less specific for structural elucidation compared to FTIR, but useful for quantitative analysis and studying electronic properties. |
The relationship between these techniques in the characterization of a novel compound is illustrated in the following diagram.
Caption: Interrelation of analytical techniques for the comprehensive characterization of the target molecule.
Conclusion
The FTIR spectrum of this compound is predicted to exhibit characteristic bands for its aniline, aromatic ether, and trifluoromethyl functionalities. This guide provides a robust framework for the acquisition and interpretation of its FTIR spectrum, grounded in established spectroscopic principles. By integrating FTIR with other analytical techniques such as NMR and mass spectrometry, researchers can achieve a thorough and unambiguous characterization of this and other novel compounds, which is a critical step in the drug discovery and development pipeline.
References
- Shirdar, M. R., et al. (2012). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. E-Journal of Chemistry, 9(3), 1145-1154.
- Li, Z., & Wang, K. (2001). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(5), 675-677.
- Cutmore, E. A., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143-153.
- Thompson, H. W., & Jameson, D. A. (1957). Vibrational band intensities in substituted anilines. Spectrochimica Acta, 9(3), 236-245.
- Prasad, M. V. S., & Singh, S. (2008). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Rasayan Journal of Chemistry, 1(4), 754-762.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry.
- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
- Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 243(1233), 143-153.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts.
- Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- ResearchGate. (n.d.). FTIR spectra of the hydroxyl-stretching range of the (a) pure PVPh and....
- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Ivanova, V., et al. (2020). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 25(23), 5727.
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
- Smolecule. (2023). Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5.
- ResearchGate. (n.d.). List of the most significant infrared (FTIR)
- PharmaCompass. (2026). Spotlight on 2-Methoxy-5-(trifluoromethyl)aniline in Pharma R&D.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)
- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Tang, X., et al. (2015). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart.
- Anderson, K. M., et al. (2023). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
- Ye, F., et al. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic & Biomolecular Chemistry, 18(29), 5629–5633.
- ResearchGate. (2025).
- ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.
- Rocky Mountain Labs. (2024). FTIR Analysis for Biomolecules.
- ResearchG
- NICODOM. (2012). IS NIR Spectra.
- Santa Cruz Biotechnology. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline.
- BLD Pharm. (n.d.). 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline.
- ChemicalBook. (n.d.). Aniline(62-53-3) IR2 spectrum.
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Technical Comparison Guide: 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline vs. 2-Phenoxy-5-(trifluoromethyl)aniline
Executive Summary
This guide provides a rigorous technical comparison between 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline (Compound A) and its non-methylated analog, 2-phenoxy-5-(trifluoromethyl)aniline (Compound B) .
Both compounds serve as high-value intermediates in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceuticals (kinase inhibitors). The core scaffold features an electron-deficient aniline ring (due to the 5-CF3 group) linked to an electron-rich phenoxy ring.
Key Takeaway: The introduction of the 3-methyl group in Compound A is not merely a structural variation; it significantly alters the lipophilicity (LogP) and metabolic profile (providing a benzylic oxidation handle) while having a negligible effect on the nucleophilicity of the primary amine. This guide dissects these differences to aid in rational scaffold selection.
Structural & Electronic Analysis
The Core Scaffold
Both molecules share a diaryl ether backbone. The aniline ring is heavily deactivated by the strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position.
-
Electronic Effect: The -CF3 group exerts a strong inductive effect (-I), reducing the electron density on the aniline nitrogen. This lowers the pKa (making it a weaker base than aniline) and reduces its nucleophilicity.
-
Ether Linkage: The oxygen atom donates electron density into both rings via resonance (+M), but the twist angle of the diaryl ether bond limits full conjugation, partially isolating the two aromatic systems.
The "Methyl Effect" (Compound A vs. B)
The critical differentiator is the methyl group at the meta position of the phenoxy ring in Compound A.
| Feature | Compound A (3-Methylphenoxy) | Compound B (Phenoxy) | Impact |
| Electronic (Phenoxy Ring) | Weakly Activated (+I effect of Methyl) | Neutral / Standard | Compound A's phenoxy ring is more electron-rich, making it more susceptible to electrophilic aromatic substitution (SEAr). |
| Electronic (Aniline Nitrogen) | Negligible Change | Baseline | The methyl group is too distant to significantly alter the pKa of the amine. |
| Steric Bulk | Increased (Meta-substitution) | Low | The 3-methyl group adds lipophilic bulk but does not sterically hinder the amine (which is on the other ring). |
| Lipophilicity | Higher | Lower | Methyl adds ~0.5 to LogP, affecting membrane permeability. |
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data compares predicted and observed properties. Note the shift in LogP, which is critical for ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
| Property | Compound A | Compound B | Source/Note |
| CAS Number | 267416-86-4 | 1431964-47-4 (HCl salt) | Validated |
| Molecular Formula | C₁₄H₁₂F₃NO | C₁₃H₁₀F₃NO | - |
| Molecular Weight | 267.25 g/mol | 253.22 g/mol | - |
| Predicted LogP | ~4.2 | ~3.7 | Methyl group adds ~0.5 units [1].[1] |
| Predicted pKa (NH₂) | ~2.5 - 3.0 | ~2.5 - 3.0 | 5-CF3 group significantly lowers pKa compared to aniline (4.6). |
| Appearance | Off-white to beige solid | Off-white solid | - |
| Solubility | Low in water; High in DCM, EtOAc | Low in water; High in DCM, EtOAc | Compound A is less water-soluble. |
Reactivity Profile
Nucleophilicity of the Amine
Despite the electron-donating phenoxy group, the 5-CF3 group dominates , rendering the primary amine relatively electron-poor.
-
Acylation/Alkylation: Both compounds react slower than unsubstituted aniline. Catalysts (e.g., DMAP for acylation) or elevated temperatures are often required.
-
Buchwald-Hartwig Coupling: Both are excellent substrates for Pd-catalyzed amination. The deactivation actually prevents side reactions (like over-arylation), making them controlled coupling partners.
Metabolic Stability (The Critical Difference)
This is the most significant differentiator for drug discovery.
-
Compound A (Metabolic Soft Spot): The benzylic methyl hydrogens are prone to CYP450-mediated oxidation , converting the methyl group to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid (-COOH). This can rapidly increase clearance.
-
Compound B: Lacks this handle. Metabolism is forced to occur via ring hydroxylation (typically para to the ether linkage), which is a slower process.
Electrophilic Aromatic Substitution (SEAr)
If the scaffold undergoes further functionalization (e.g., halogenation of the phenoxy ring):
-
Compound A: The methyl group directs incoming electrophiles ortho/para to itself. The phenoxy ring is activated.
-
Compound B: The phenoxy ring is less activated. Substitution will occur primarily para to the ether oxygen.
Synthesis & Manufacturing
The synthesis of both compounds follows a robust SNAr (Nucleophilic Aromatic Substitution) pathway followed by reduction. This protocol is scalable and avoids expensive transition metals in the first step.
Synthesis Diagram[6]
Figure 1: General synthesis route for 2-phenoxy-5-(trifluoromethyl)anilines.
Experimental Protocols
General Synthesis (SNAr + Reduction)
Applicable to both Compound A and B.
Step 1: Ether Formation (SNAr)
-
Reagents: Charge a reaction vessel with 2-fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq), the appropriate phenol (1.05 eq) [Phenol for B; m-Cresol for A], and Potassium Carbonate (K₂CO₃) (1.5 eq).
-
Solvent: Add DMF (5-10 volumes).
-
Reaction: Heat to 80-90°C under nitrogen for 4-6 hours. Monitor by HPLC/TLC for disappearance of the fluoride starting material.
-
Workup: Cool to RT. Pour into ice water. Filter the precipitated solid (Nitro intermediate). Wash with water and dry.
-
Note: The nitro intermediate is typically a yellow solid.
Step 2: Reduction to Aniline
-
Reagents: Dissolve the Nitro intermediate in Methanol or Ethanol. Add 10% Pd/C (5 wt% loading).
-
Reaction: Hydrogenate at 30-50 psi H₂ at RT for 2-4 hours.
-
Alternative: For scale-up, Iron powder (Fe) in Acetic Acid/Ethanol at reflux is a cost-effective alternative to Pd/H₂.
-
Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from Hexane/EtOAc or convert to HCl salt for storage.
Reactivity Map (Metabolism & Derivatization)
Figure 2: Reactivity hotspots for Compound A. Compound B lacks the "Methyl" branch.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for LogP increments: Methyl group approx +0.5).
-
GuideChem. (2025). This compound Properties and CAS 267416-86-4. Retrieved from .
-
ChemicalBook. (2025). Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline and related diaryl ethers. Retrieved from .
-
Sigma-Aldrich. (2025). 2-Fluoro-5-(trifluoromethyl)aniline Safety and Properties. Retrieved from .
-
BenchChem. (2025). Structure-Activity Relationship of Phenoxyaniline Derivatives. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
